molecular formula C20H29N5O3 B11930334 Urapidil D6

Urapidil D6

Cat. No.: B11930334
M. Wt: 393.5 g/mol
InChI Key: ICMGLRUYEQNHPF-NYKFNWAPSA-N
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Description

Urapidil D6 is a deuterated form of urapidil, a sympatholytic antihypertensive drug. Urapidil acts as an alpha-1 adrenoceptor antagonist and a 5-HT1A receptor agonist, making it effective in treating hypertension and hypertensive emergencies . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of urapidil due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urapidil involves several key steps:

Industrial Production Methods

An improved industrial route involves the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by ytterbium triflate in acetonitrile. This method enhances the yield and purity of the final product, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Urapidil undergoes various chemical reactions, including:

    Oxidation: Urapidil can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can modify the functional groups on the urapidil molecule.

    Substitution: Substitution reactions, such as halogenation, can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride and bromine.

Major Products

The major products formed from these reactions include hydroxylated, halogenated, and reduced derivatives of urapidil, which are useful for studying its pharmacological properties.

Scientific Research Applications

Urapidil D6 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Prazosin: Another alpha-1 adrenoceptor antagonist used to treat hypertension.

    Clonidine: A centrally acting alpha-2 adrenoceptor agonist used for similar indications.

Uniqueness

Urapidil’s dual action as an alpha-1 adrenoceptor antagonist and a 5-HT1A receptor agonist makes it unique among antihypertensive agents. Unlike prazosin, urapidil does not cause reflex tachycardia, and its central action differentiates it from clonidine .

Properties

Molecular Formula

C20H29N5O3

Molecular Weight

393.5 g/mol

IUPAC Name

6-[[1,1,2,2,3,3-hexadeuterio-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]amino]-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,15,21H,6,9-14H2,1-3H3/i6D2,9D2,10D2

InChI Key

ICMGLRUYEQNHPF-NYKFNWAPSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])NC1=CC(=O)N(C(=O)N1C)C)C([2H])([2H])N2CCN(CC2)C3=CC=CC=C3OC

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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